molecular formula C15H15FN2O4S B5608496 ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B5608496
M. Wt: 338.4 g/mol
InChI Key: MVQJSWPMYVEQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthetic approaches to similar thiazole derivatives have been elaborated in studies, where researchers have developed methods for creating compounds through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives. These processes typically occur at room temperature, utilizing solvents like EtOH/TEA, and result in the formation of ethyl iminothiazolopyridine-4-carboxylate among other compounds. The structural confirmation of these synthesized compounds is achieved through elemental analysis and spectroscopic data (H. M. Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of related thiazole compounds has been determined, revealing insights into their atomic arrangements and bonding patterns. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was elucidated, showing how molecules associate via hydrogen bonds, contributing to their stability and reactivity (D. Lynch & I. Mcclenaghan, 2004).

Chemical Reactions and Properties

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives undergo various chemical reactions, leading to the synthesis of novel compounds. These reactions include acylation, methylation, and interaction with nucleophiles, which illustrate the compound's reactivity and the possibility of generating a wide range of derivatives with different properties (V. V. Dovlatyan et al., 2004).

Physical Properties Analysis

The physical properties of thiazole derivatives, including their crystalline structure and thermal behavior, have been characterized in detail. Studies using techniques like single-crystal X-ray diffraction and thermogravimetric analysis (TGA) provide valuable information about the stability, melting points, and crystallinity of these compounds (M. Sapnakumari et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of thiazole derivatives have uncovered their reactivity patterns, including their behavior in nucleophilic substitution reactions and their ability to form stable hydrogen bonds. These chemical properties are essential for understanding the compound's potential applications and its interactions with other molecules (R. Maadadi et al., 2016).

Future Directions

The future directions for “ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” and similar compounds could involve further exploration of their therapeutic roles and potential applications in medicine, given the diverse biological activities of thiazole derivatives . Additionally, more research could be conducted to understand their synthesis, molecular structure, and chemical reactions better.

properties

IUPAC Name

ethyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-3-21-14(20)13-9(2)17-15(23-13)18-12(19)8-22-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQJSWPMYVEQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.